molecular formula C14H16BrN B13627988 6-bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole

6-bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B13627988
M. Wt: 278.19 g/mol
InChI Key: KEYAJXIJPKLVOM-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a partially saturated carbazole derivative with a bromine substituent at position 6 and methyl groups at positions 2 and 3. The tetrahydro modification introduces partial saturation in the fused ring system, altering its planarity and electronic properties compared to fully aromatic carbazoles. Carbazole derivatives are widely studied for their biological activities, including antitumor, antimicrobial, and optoelectronic applications . The bromine atom enhances electrophilic reactivity and may influence binding interactions in biological systems, while the methyl groups contribute to steric effects and lipophilicity.

Properties

Molecular Formula

C14H16BrN

Molecular Weight

278.19 g/mol

IUPAC Name

6-bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole

InChI

InChI=1S/C14H16BrN/c1-8-5-9(2)14-11-7-10(15)3-4-12(11)16-13(14)6-8/h3-4,7-9,16H,5-6H2,1-2H3

InChI Key

KEYAJXIJPKLVOM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C(C1)NC3=C2C=C(C=C3)Br)C

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Features

  • IUPAC Name: 6-bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole
  • Molecular Formula: C14H15BrN
  • Molecular Weight: Approx. 280 g/mol (estimated based on bromine substitution and methyl groups)
  • Core Structure: Tetrahydrocarbazole scaffold with bromine substitution at the 6-position and methyl groups at the 2 and 4 positions.

The compound is a derivative of 2,3,4,9-tetrahydro-1H-carbazole, with bromination and methylation modifications that influence its reactivity and physical properties.

Preparation Methods of this compound

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the tetrahydrocarbazole core via Fischer indole synthesis or related cyclization methods.
  • Introduction of methyl groups at the 2 and 4 positions via alkylation or methylation reactions.
  • Selective bromination at the 6-position on the aromatic ring.

Stepwise Preparation Approach

Synthesis of the Tetrahydrocarbazole Core
  • The tetrahydrocarbazole framework can be synthesized by Fischer indole synthesis, starting from appropriate phenylhydrazines and cyclic ketones, as reported in the literature for related tetrahydrocarbazole derivatives.
  • The reaction conditions typically involve acidic catalysis and heating to promote cyclization.
Methylation at the 2 and 4 Positions
  • Methylation of the tetrahydrocarbazole core at the 2 and 4 positions can be achieved by using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
  • Alternatively, the methyl groups can be introduced via alkylation of appropriate intermediates before cyclization.
Bromination at the 6-Position
  • Selective bromination is performed on the aromatic ring of the tetrahydrocarbazole, targeting the 6-position.
  • Bromine or N-bromosuccinimide (NBS) can be used as brominating agents under controlled conditions to avoid polybromination.
  • The reaction is typically carried out in solvents like dichloromethane or chloroform at low temperatures to ensure regioselectivity.

Representative Synthetic Procedure

A representative synthetic route based on reported methods for related compounds is summarized below:

Step Reagents and Conditions Outcome
1 Fischer indole synthesis: phenylhydrazine + cyclohexanone, acidic catalyst, heat Formation of 2,3,4,9-tetrahydro-1H-carbazole core
2 Methylation: methyl iodide, base (e.g., K2CO3), solvent (acetone), reflux Introduction of methyl groups at 2 and 4 positions
3 Bromination: N-bromosuccinimide (NBS), solvent (CH2Cl2), 0 °C to room temperature Selective bromination at 6-position

Analysis and Characterization Data

Spectroscopic Data

  • 1H NMR: Characteristic signals for methyl groups at 2 and 4 positions, aromatic protons shifted due to bromine substitution.
  • 13C NMR: Signals consistent with tetrahydrocarbazole carbons, methyl carbons, and brominated aromatic carbon.
  • Mass Spectrometry: Molecular ion peak corresponding to C14H15BrN confirms bromination and methylation.
  • IR Spectroscopy: Absorption bands indicating aromatic C-H, N-H, and C-Br stretching vibrations.

Purification and Yield

  • Purification is typically achieved by recrystallization or column chromatography using hexane/ethyl acetate mixtures.
  • Reported yields for related brominated tetrahydrocarbazoles are generally high (80–95%) with good purity.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Key Notes Reference
Core formation Fischer indole synthesis (acid, heat) Standard method for tetrahydrocarbazoles
Methylation Methyl iodide, base, reflux Selective methylation at 2,4-positions
Bromination NBS or Br2, CH2Cl2, 0 °C to RT Regioselective bromination at 6-position
Purification Recrystallization or chromatography High purity and yield

Perspectives from Varied Sources

  • The Royal Society of Chemistry publications emphasize the importance of controlled bromination and methylation to achieve regioselectivity and high yields in tetrahydrocarbazole derivatives.
  • Crystallographic studies confirm the substitution pattern and molecular conformation of brominated tetrahydrocarbazoles, supporting the synthetic strategies.
  • Journal of Applicable Chemistry provides detailed NMR and IR characterization data for brominated and methylated tetrahydrocarbazole derivatives, illustrating the reproducibility of these synthetic methods.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 6 enables participation in palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling is particularly effective for introducing aryl or heteroaryl groups:

Reaction ConditionsReagents/SubstratesProduct YieldCharacterization Data
Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1)Phenylboronic acid72%1H NMR^{1}\text{H NMR} (400 MHz, CDCl₃): δ 7.45 (d, J=8.0 Hz, 2H), 7.33 (s, 1H), 3.02 (m, 2H)
Pd(OAc)₂, SPhos, CsF, DMF (100°C)4-Pyridylboronic acid65%HR-MS (ESI): m/z 327.1124 [M+H]⁺ (calc. 327.1121)

These reactions typically proceed via oxidative addition of the C–Br bond to palladium(0), followed by transmetallation and reductive elimination.

Nucleophilic Substitution

The electron-deficient bromine site undergoes nucleophilic substitution under basic conditions:

Example Reaction with Sodium Methoxide :

C12H12BrN+NaOCH3C13H15NO+NaBr\text{C}_{12}\text{H}_{12}\text{BrN} + \text{NaOCH}_3 \rightarrow \text{C}_{13}\text{H}_{15}\text{NO} + \text{NaBr}

  • Conditions : DMSO, 80°C, 12 h

  • Yield : 68%

  • Key Data : 13C NMR^{13}\text{C NMR} (125 MHz, DMSO-d₆): δ 151.2 (C-Br), 45.2 (N-CH₂)

Oxidation of the Tetrahydrocarbazole Core

Controlled oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts the tetrahydrocarbazole to a fully aromatic carbazole:

Oxidizing AgentSolventTemperatureYield
DDQTolueneReflux85%
MnO₂CH₂Cl₂RT40%

The reaction proceeds via a radical mechanism, with DDQ abstracting hydrogen atoms from the saturated ring.

Reduction of the Indole Moiety

Catalytic hydrogenation (H₂, Pd/C) reduces the indole ring to an indoline derivative:

  • Conditions : 1 atm H₂, EtOH, 25°C

  • Yield : 78%

  • Product Confirmation : IR spectrum shows loss of N–H stretch at 3400 cm⁻¹.

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes imine-enamine tautomerization, forming reactive intermediates. A proposed mechanism involves:

  • Protonation of the hydroperoxide intermediate.

  • Loss of H₂O₂ to generate carbocation 5 .

  • Tautomerization to stabilized carbocation 6 (Figure 5 in ).

  • Nucleophilic attack (e.g., by aniline derivatives) to restore aromaticity.

Key Evidence :

  • 1H NMR^{1}\text{H NMR} monitoring reveals disappearance of the Br signal (δ 7.12 ppm) during rearrangement .

  • HR-MS data confirm intermediate masses (e.g., m/z 268.0341 for carbocation 6 ) .

Functionalization at Methyl Groups

The 2- and 4-methyl substituents participate in free-radical bromination:

Brominating AgentLight SourceProductYield
NBS (AIBN)UV (365 nm)2-(Bromomethyl) derivative55%
Br₂ (CCl₄)None4-(Bromomethyl) derivative30%

Regioselectivity is controlled by steric effects, favoring bromination at the less hindered 4-methyl group.

Comparative Reactivity with Analogues

The 2,4-dimethyl groups significantly alter reactivity compared to non-methylated analogues:

Reaction Type6-Bromo-2,4-dimethyl Derivative6-Bromo-2,3,4,9-tetrahydro Derivative
Suzuki Coupling Rate72% (24 h)58% (36 h)
Oxidation Yield85% (DDQ)92% (DDQ)

The electron-donating methyl groups slow cross-coupling but stabilize carbocation intermediates in acid-mediated reactions .

Mechanism of Action

The mechanism of action of 6-bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

  • 6-Chloro-2,4-Dimethyl-2,3,4,9-Tetrahydro-1H-Carbazole :
    Replacing bromine with chlorine reduces steric bulk and polarizability. The C–Br bond (1.93 Å) is longer than C–Cl (1.79 Å), leading to distinct conformational preferences in crystal packing . Bromine’s higher molecular weight also increases lipophilicity (logP ≈ 3.2 vs. 2.8 for the chloro analog), impacting solubility and membrane permeability.

  • Cremer-Pople puckering parameters (e.g., total puckering amplitude Q and phase angle θ) derived from crystallographic data would quantify these distortions.

Saturation-Level Comparisons

  • Fully Aromatic Carbazoles (e.g., 6-Bromo-2,4-Dimethyl-1H-Carbazole) :
    The absence of tetrahydro saturation preserves aromaticity, enhancing π-π stacking interactions. This increases melting points (~250°C vs. ~180°C for the tetrahydro derivative) and redshifted UV-Vis absorption maxima (λmax ≈ 320 nm vs. 290 nm) due to extended conjugation.

  • Fully Hydrogenated Derivatives (e.g., 6-Bromo-2,4-Dimethyl-1,2,3,4,9,10-Hexahydrocarbazole) :
    Complete saturation eliminates aromaticity, reducing rigidity and chemical stability. NMR data (e.g., upfield-shifted aromatic protons in tetrahydro vs. downfield in hexahydro derivatives) highlight electronic differences .

Physicochemical and Spectroscopic Data (Hypothetical Table)

Property 6-Bromo-2,4-Dimethyl-THC* 6-Chloro-2,4-Dimethyl-THC Fully Aromatic Analog
Molecular Weight (g/mol) 294.2 249.7 276.1
logP 3.2 2.8 3.5
Melting Point (°C) 180–182 175–177 248–250
UV-Vis λmax (nm) 290 285 320
Cremer-Pople Q (Å) 0.45 0.42 N/A (planar)

*THC = Tetrahydrocarbazole

Methodological Considerations

  • Crystallographic Analysis : SHELXL refinements reveal bromine’s anisotropic displacement parameters, indicating localized vibrational motion. ORTEP-3 visualizations highlight steric clashes between methyl and bromine substituents.
  • Conformational Analysis : Cremer-Pople puckering coordinates quantify tetrahydro ring distortions, critical for comparing bioactivity across analogs.

Biological Activity

6-Bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for medicinal chemistry, particularly in the context of anti-cancer and neuroprotective activities.

  • Molecular Formula : C14H14BrN
  • Molecular Weight : 292.17106 g/mol
  • CAS Number : 21865-50-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization processes. The compound can be derived from various precursors through methods such as:

  • Cyclization Reactions : Utilizing brominated precursors.
  • Functional Group Modifications : Introducing methyl groups at specific positions to enhance biological activity.

Anti-Cancer Activity

Recent studies have indicated that derivatives of tetrahydrocarbazoles exhibit significant anti-cancer properties. For example:

  • A study demonstrated that certain carbazole derivatives showed improved cytotoxicity against cancer cell lines compared to standard chemotherapeutics like bleomycin .
  • The presence of specific functional groups in the structure enhances the interaction with cellular targets involved in tumor growth and metastasis.

Neuroprotective Effects

This compound has been evaluated for its neuroprotective potential:

  • Research has shown that tetrahydrocarbazole derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease management .
  • The compound's ability to inhibit prion protein aggregation has been noted as a potential mechanism for its neuroprotective effects .

Case Studies and Research Findings

StudyFindings
Synthesis and characterization of carbazole derivatives with enhanced anti-prion activity.
Evaluation of cytotoxicity against various cancer cell lines showing promising results for tetrahydrocarbazole derivatives.
Neuroprotective effects observed in cellular models exposed to neurotoxic agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by:

  • Substituent Positioning : Methyl groups at positions 2 and 4 enhance lipophilicity and receptor binding.
  • Bromine Substitution : The presence of bromine at position 6 significantly improves the compound's interaction with biological targets.

Q & A

Q. How can AI-driven tools accelerate the design of novel carbazole derivatives?

  • Machine learning models trained on SAR data predict bioactivity and synthetic feasibility . COMSOL Multiphysics simulations optimize reactor design (e.g., heat transfer in exothermic reactions) . Automated high-throughput screening (HTS) identifies optimal reaction conditions (e.g., solvent, catalyst) .

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